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ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Catalog No.
S751535
CAS No.
56872-60-7
M.F
C14H18O5
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

CAS Number

56872-60-7

Product Name

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5,7,9H,4,6,8H2,1-3H3

InChI Key

RUYBXJYVHYDTQL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC

Pharmacology

Application Summary: In pharmacology, this compound is explored for its potential therapeutic effects and drug formulation roles. It’s particularly examined for its interaction with biological systems and potential as a precursor in drug synthesis.

Methods of Application: The compound is typically synthesized and then subjected to various bioassays to determine its biological activity. It may be incorporated into larger molecules to assess its role in drug delivery systems.

Organic Synthesis

Application Summary: Organic synthesis utilizes this compound as a building block for creating complex organic molecules. Its structure is key in the synthesis of various organic compounds due to the reactive ester group.

Methods of Application: Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate is used in reactions such as cyclization and as a reagent in the synthesis of heterocyclic compounds.

Material Science

Application Summary: In material science, the compound finds use in the development of new materials, such as polymers, with specific electronic or optical properties.

Methods of Application: It is incorporated into polymeric chains or used as a dopant to alter the properties of materials at the molecular level.

Results and Outcomes: Research indicates that incorporating this compound can significantly alter the electronic and optical characteristics of materials, making them suitable for advanced applications .

Biochemistry

Application Summary: Biochemists study this compound for its role in metabolic pathways and its interaction with enzymes and proteins.

Methods of Application: It is used in enzymatic studies and protein binding assays to understand its biochemical behavior and potential as a metabolic modulator.

Results and Outcomes: The compound’s interactions with biological molecules provide insights into its biochemical significance and potential therapeutic uses .

Medicinal Chemistry

Application Summary: Medicinal chemistry research focuses on the compound’s utility in drug design, exploring its pharmacophores and structure-activity relationships.

Methods of Application: The compound is used in the synthesis of drug candidates and analyzed for its drug-like properties through computational and experimental methods.

Results and Outcomes: Studies have shown that modifications of this compound lead to derivatives with varied biological activities, which are valuable for developing new drugs .

Analytical Chemistry

Application Summary: Analytical chemists use this compound as a standard or reagent in chromatography and spectroscopy to identify or quantify substances.

Methods of Application: It serves as a calibration standard in analytical instruments to ensure accurate measurements of other compounds.

Results and Outcomes: The compound’s well-defined characteristics make it an excellent standard for analytical procedures, ensuring precision and reliability in chemical analysis .

Each application demonstrates the versatility of Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate in scientific research, contributing to advancements across various fields.

Neurochemistry

Application Summary: Neurochemists investigate this compound for its potential effects on the nervous system, particularly in neurotransmitter synthesis and modulation.

Methods of Application: The compound is used in vitro and in vivo to study its interaction with neural enzymes and receptors, often involving radiolabeling techniques for tracking within biological systems.

Results and Outcomes: Research has indicated that derivatives of this compound may influence neurotransmitter levels, suggesting possible applications in treating neurological disorders .

Environmental Chemistry

Application Summary: Environmental chemists study the compound’s breakdown products and their impact on ecosystems, focusing on biodegradability and toxicity.

Methods of Application: The compound is subjected to environmental simulations to observe its degradation under various conditions, using advanced chromatography and mass spectrometry for analysis.

Results and Outcomes: Studies show that the compound and its derivatives have varying degrees of biodegradability, which is crucial for assessing environmental risks .

Chemical Engineering

Application Summary: In chemical engineering, the compound’s properties are utilized to optimize processes such as catalysis and separation techniques.

Methods of Application: Engineers incorporate the compound in process design experiments, studying its behavior under different temperatures, pressures, and catalytic conditions.

Results and Outcomes: The compound has been found to enhance certain catalytic processes, leading to more efficient industrial chemical production .

Cosmetics Chemistry

Application Summary: Cosmetic chemists explore the use of this compound in skincare products, due to its potential antioxidant and preservative properties.

Methods of Application: The compound is formulated into creams and lotions, and its stability and skin absorption rates are tested through clinical trials.

Results and Outcomes: Preliminary results suggest that the compound can contribute to longer shelf life and improved skin health benefits in cosmetic products .

Food Chemistry

Application Summary: Food chemists examine the compound for its use as a flavor enhancer or preservative in food products.

Methods of Application: The compound is added to food samples, and sensory evaluations are conducted to assess its impact on taste and preservation.

Results and Outcomes: The compound has shown promise in enhancing flavors and extending the freshness of certain food items .

Agricultural Chemistry

Application Summary: Agricultural chemists study the compound for its potential use in crop protection and growth enhancement.

Methods of Application: The compound is tested on various crops to evaluate its effectiveness in protecting against pests and diseases or promoting growth.

Results and Outcomes: Field trials have indicated that the compound may play a role in increasing crop yields and resistance to environmental stressors .

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate is an organic compound classified as an ester. It features a 3,4-dimethoxyphenyl group attached to a 4-oxobutanoate moiety, which contributes to its unique chemical properties. The compound is identified by the CAS number 56872-60-7 and has a molecular formula of C₁₄H₁₈O₅. Its structure includes functional groups that are significant for various

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group, yielding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and ethanol, often facilitated by aqueous acid or base under reflux conditions.

These reactions allow for the transformation of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate into various derivatives, which can be useful in synthetic chemistry and pharmaceutical applications.

Research indicates that ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate possesses potential biological activities. It has been studied for its antimicrobial and anticancer properties, suggesting that it may interact with specific molecular targets within biological systems. The compound's mechanism of action may involve the inhibition of enzymes or receptors that play roles in cell proliferation and metabolic pathways.

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield while minimizing environmental impact through the use of eco-friendly solvents and catalysts.

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate has various applications across multiple fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
  • Industry: It is utilized in producing pharmaceuticals and fine chemicals, highlighting its importance in chemical manufacturing processes.

Studies on the interactions of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate with biological targets have focused on its binding affinity with specific enzymes and receptors. Preliminary findings suggest that it may inhibit certain enzyme activities by blocking substrate access at active sites. Further research is necessary to elucidate these interactions fully and their implications for drug design and therapeutic applications.

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate can be compared with several similar compounds based on structural features and biological activities:

Compound NameMolecular FormulaBiological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoateC₁₄H₁₈O₄Anticancer activity
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrateC₁₄H₁₈O₅Antiviral properties
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrateC₁₄H₁₈O₃Antimicrobial activity

Uniqueness

What sets ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate apart from these compounds is primarily its specific substitution pattern on the aromatic ring (the presence of methoxy groups at positions 3 and 4). This substitution may enhance its solubility and biological activity compared to others without such modifications. Additionally, its capacity to participate effectively in various

XLogP3

1.7

Other CAS

56872-60-7

Wikipedia

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Dates

Last modified: 08-15-2023

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